Sodium acetate-1-13C
Overview
Description
Sodium acetate-1-13C, also known as acetic acid-1-13C sodium salt, is a compound where the carbon-13 isotope is incorporated at the first carbon position of the acetate group. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. The compound has the molecular formula CH3^13CO2Na and a molecular weight of 83.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetate-1-13C can be synthesized through several methods:
- This is a straightforward acid-base reaction where acetic acid-1-13C reacts with sodium hydroxide to form this compound and water:
Reaction of Acetic Acid-1-13C with Sodium Hydroxide: CH313COOH+NaOH→CH313COONa+H2O
These reactions also produce this compound along with carbon dioxide and water:Reaction of Acetic Acid-1-13C with Sodium Carbonate or Sodium Bicarbonate: 2CH313COOH+Na2CO3→2CH313COONa+H2O+CO2
CH313COOH+NaHCO3→CH313COONa+H2O+CO2
Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetic acid-1-13C with sodium hydroxide in an aqueous solution. This method is favored due to its simplicity and efficiency .
Types of Reactions:
- this compound can react with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate-1-13C:
Esterification: CH313COONa+BrCH2CH3→CH313COOCH2CH3+NaBr
Under pyrolysis conditions with sodium hydroxide, this compound undergoes decarboxylation to form methane-13C:Decarboxylation: CH313COONa+NaOH→CH413+Na2CO3
Common Reagents and Conditions:
Alkyl Halides: Used in esterification reactions.
Sodium Hydroxide: Used in decarboxylation reactions.
Major Products:
Ethyl Acetate-1-13C: Formed from esterification.
Methane-13C: Formed from decarboxylation
Scientific Research Applications
Sodium acetate-1-13C is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in metabolic research and diagnostic imaging.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of sodium acetate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of metabolic processes using NMR spectroscopy. This enables researchers to study the dynamics of biochemical reactions and the fate of acetate in various biological systems .
Comparison with Similar Compounds
Sodium Acetate-2-13C: Another isotopically labeled sodium acetate where the carbon-13 isotope is at the second carbon position.
Sodium Acetate-13C2: Contains carbon-13 isotopes at both carbon positions of the acetate group.
Uniqueness: Sodium acetate-1-13C is unique due to the specific placement of the carbon-13 isotope at the first carbon position, making it particularly useful for certain types of NMR studies and metabolic tracing that require this specific labeling .
Properties
IUPAC Name |
sodium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-CGOMOMTCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177981 | |
Record name | Sodium acetate C-13, 1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.026 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23424-28-4 | |
Record name | Sodium acetate C-13, 1- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium acetate C-13, 1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM ACETATE C-13, 1- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is sodium acetate-1-¹³C useful in studying metabolic pathways?
A: Sodium acetate-1-¹³C is particularly useful for tracing the fate of acetate in biological systems. [] The ¹³C label allows researchers to track the incorporation of acetate into downstream metabolites. For example, researchers used sodium acetate-1-¹³C to investigate the portal appearance rates of short-chain fatty acids (SCFAs) in sheep. [] By infusing labeled acetate and monitoring the ¹³C enrichment in various SCFAs, they gained insights into SCFA metabolism in different dietary conditions.
Q2: Can sodium acetate-1-¹³C be used to synthesize more complex molecules?
A: Yes, sodium acetate-1-¹³C serves as a valuable starting material for synthesizing various ¹³C-labeled compounds. [, ] Researchers have utilized it to produce ethanal-1-¹³C through a shortened synthetic route. [] Furthermore, it plays a crucial role in the synthesis of pyrrole derivatives labeled with ¹³C at specific positions, including key intermediates like ethyl acetoacetate. [] These labeled pyrroles are essential for studying the biosynthesis and metabolic fates of pyrrole-containing natural products.
Q3: Are there any advantages to using sodium acetate-1-¹³C over other ¹³C-labeled precursors?
A: Sodium acetate-1-¹³C stands out due to its cost-effectiveness and versatility in labeling specific molecular positions. [] Compared to other ¹³C sources, it offers a more economical route to various labeled compounds. Additionally, its use allows for the targeted introduction of ¹³C labels, which is crucial for studying specific metabolic transformations or simplifying complex NMR spectra in structural elucidation.
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